9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-7-ium methyl sulfate
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Overview
Description
The compound 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-7-ium methyl sulfate is a complex organic molecule with significant biochemical and pharmacological properties This compound is characterized by its unique structure, which includes a purine base linked to a sugar moiety and a sulfate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-7-ium methyl sulfate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine base, the attachment of the sugar moiety, and the introduction of the sulfate group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-7-ium methyl sulfate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-7-ium methyl sulfate: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications due to its biochemical properties, including antiviral and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-7-ium methyl sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives and nucleoside analogs, such as:
- Adenosine
- Guanosine
- Inosine
Uniqueness
What sets 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-7-ium methyl sulfate
Properties
Molecular Formula |
C12H18N4O10S |
---|---|
Molecular Weight |
410.36 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3H-purin-9-ium-2,6-dione;methyl sulfate |
InChI |
InChI=1S/C11H14N4O6.CH4O4S/c1-14-3-15(8-5(14)9(19)13-11(20)12-8)10-7(18)6(17)4(2-16)21-10;1-5-6(2,3)4/h3-4,6-7,10,16-18H,2H2,1H3,(H-,12,13,19,20);1H3,(H,2,3,4)/t4-,6-,7-,10-;/m1./s1 |
InChI Key |
OLHBBHNQMPSDOR-MCDZGGTQSA-N |
Isomeric SMILES |
CN1C=[N+](C2=C1C(=O)NC(=O)N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.COS(=O)(=O)[O-] |
Canonical SMILES |
CN1C=[N+](C2=C1C(=O)NC(=O)N2)C3C(C(C(O3)CO)O)O.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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